N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
Description
The compound N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3-fluorobenzamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-4-2-6-14(8-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-3-1-5-13(20)7-11/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMQJVUPLUKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the 3-Chlorophenyl Group: This step typically involves a substitution reaction where a 3-chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core.
Attachment of the 3-Fluorobenzamide Moiety: The final step involves the coupling of the 3-fluorobenzamide group to the thieno[3,4-c]pyrazole core, often using amide bond formation techniques.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems and pathways.
Industrial Applications: The compound’s unique properties may be leveraged in industrial processes, such as the development of new catalysts or chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects :
- The fluorine position on the benzamide ring (e.g., 2-fluoro vs. 3-fluoro) can alter electronic properties and binding interactions. For instance, CHEMBL241767 (2-fluoro analog) may exhibit different dipole moments or metabolic stability compared to the target compound .
- CRY Agonists : Compound 11 (3,4-dimethylbenzamide) demonstrates CRY1 selectivity, while Compound 12 (cyclopentane carboxamide) favors CRY2, highlighting how substituent bulk and polarity influence target specificity .
Impact of Electron-Withdrawing Groups :
- The 3-(trifluoromethyl)benzamide group in introduces a strongly electronegative substituent, which may enhance lipophilicity and membrane permeability but could also sterically hinder target binding .
Phenyl Ring Modifications: Substituting the phenyl group with 2-methyl () or 4-methoxy (Compound 12) alters steric and electronic profiles.
Research Findings and Hypothetical Structure-Activity Relationships (SAR)
- CRY Modulation Potential: The thieno-pyrazol scaffold is associated with cryptochrome modulation. The target compound’s 3-fluorobenzamide group may mimic the dimethyl or carboxamide groups in Compounds 11–12, implying possible CRY-related activity .
- Metabolic Stability: Fluorine and chlorine substituents generally improve metabolic stability by resisting oxidative degradation. The 3-fluoro and 3-chloro groups in the target compound likely enhance bioavailability compared to non-halogenated analogs .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a heterocyclic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article reviews the synthesis, biological mechanisms, and pharmacological profiles of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 375.89 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of the 3-fluorobenzamide moiety through nucleophilic substitution reactions.
These steps highlight the complexity involved in synthesizing this compound and contribute to its unique biological activity profile .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis .
Pharmacological Profile
Recent studies have demonstrated that compounds within the thieno[3,4-c]pyrazole class exhibit significant pharmacological effects:
- Antiviral Activity : Research indicates potential efficacy against viral infections by inhibiting host kinases essential for viral replication .
- Anticancer Properties : Thieno[3,4-c]pyrazoles have been studied for their ability to induce apoptosis in cancer cells through various mechanisms .
Case Studies and Research Findings
-
Antiviral Efficacy : A study highlighted the compound's effectiveness in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .
Compound Target Efficacy This compound AAK1/GAK Potent antiviral activity -
Cancer Cell Studies : Another investigation showed that derivatives of thieno[3,4-c]pyrazole could effectively induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
Cell Line Compound Apoptotic Effect HeLa Thieno derivative Significant induction MCF7 Thieno derivative Moderate induction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
